molecular formula C12H16F6N2O6 B13469925 Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid) CAS No. 2913241-05-9

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)

Cat. No.: B13469925
CAS No.: 2913241-05-9
M. Wt: 398.26 g/mol
InChI Key: HKLLQQBGIDDMLA-UHFFFAOYSA-N
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Description

Methyl 2-{2,6-diazaspiro[33]heptan-2-yl}acetate, bis(trifluoroacetic acid) is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable diazaspiro compound with methyl acetate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

2913241-05-9

Molecular Formula

C12H16F6N2O6

Molecular Weight

398.26 g/mol

IUPAC Name

methyl 2-(2,6-diazaspiro[3.3]heptan-2-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N2O2.2C2HF3O2/c1-12-7(11)2-10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h9H,2-6H2,1H3;2*(H,6,7)

InChI Key

HKLLQQBGIDDMLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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